1(2H)-Phthalazinone, 7-bromo-4-propoxy-2-propyl-
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Overview
Description
7-bromo-4-propoxy-2-propylphthalazin-1(2H)-one is a synthetic organic compound belonging to the phthalazine family Phthalazines are heterocyclic compounds containing a diazine ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-propoxy-2-propylphthalazin-1(2H)-one typically involves the following steps:
Propylation: The propyl group can be introduced at the 2nd position through a Friedel-Crafts alkylation reaction using propyl chloride and a Lewis acid catalyst such as aluminum chloride.
Propoxylation: The propoxy group can be introduced at the 4th position by reacting the intermediate compound with propyl alcohol in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of 7-bromo-4-propoxy-2-propylphthalazin-1(2H)-one may involve large-scale bromination, alkylation, and etherification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl groups, forming corresponding ketones or carboxylic acids.
Reduction: Reduction of the bromine atom can lead to the formation of 4-propoxy-2-propylphthalazin-1(2H)-one.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 4-propoxy-2-propylphthalazin-1(2H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-bromo-4-propoxy-2-propylphthalazin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and propoxy group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-propoxy-2-propylphthalazin-1(2H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-chloro-4-propoxy-2-propylphthalazin-1(2H)-one: Contains a chlorine atom instead of bromine, potentially altering its chemical and physical properties.
7-bromo-4-methoxy-2-propylphthalazin-1(2H)-one: Has a methoxy group instead of a propoxy group, which can influence its solubility and reactivity.
Uniqueness
7-bromo-4-propoxy-2-propylphthalazin-1(2H)-one is unique due to the combination of bromine, propoxy, and propyl groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for targeted modifications and applications in various fields.
Properties
CAS No. |
502961-50-4 |
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Molecular Formula |
C14H17BrN2O2 |
Molecular Weight |
325.20 g/mol |
IUPAC Name |
7-bromo-4-propoxy-2-propylphthalazin-1-one |
InChI |
InChI=1S/C14H17BrN2O2/c1-3-7-17-14(18)12-9-10(15)5-6-11(12)13(16-17)19-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
SQMPIRMEDDXOIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Br)C(=N1)OCCC |
Origin of Product |
United States |
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